1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)-
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Overview
Description
1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)- is an organic compound with the molecular formula C15H22O2. It is a derivative of azulenone, characterized by its unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloaddition reactions, where dienes and dienophiles react to form the azulenone structure. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Azulene: A hydrocarbon with a similar structure but lacking the ketone functional group.
Curcumenol: Another compound with a similar molecular framework but different functional groups.
Uniqueness
1(5H)-Azulenone, 3,8-dimethyl-5-(1-methylethylidene)- is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
111873-87-1 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-ylideneazulen-1-one |
InChI |
InChI=1S/C15H16O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-8H,1-4H3 |
InChI Key |
BHLYQNMLGRQFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C(C)C)C=C1)C(=CC2=O)C |
Origin of Product |
United States |
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